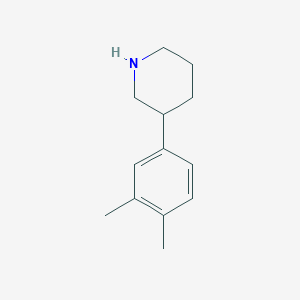

3-(3,4-Dimethylphenyl)piperidine

描述

Contextualization within Piperidine (B6355638) Chemistry and Substituted Aryl Systems

Piperidine is a six-membered heterocyclic amine containing five methylene (B1212753) bridges and one amine bridge. wikipedia.org Its saturated ring structure is a common motif in a vast array of chemical compounds. The substitution of a hydrogen atom on the piperidine ring with an aryl group, in this case, a 3,4-dimethylphenyl group, places 3-(3,4-Dimethylphenyl)piperidine within the class of aryl-substituted piperidines. These compounds are of particular interest due to their interactions with biological systems, often stemming from the combination of the basic piperidine nitrogen and the lipophilic, aromatic nature of the aryl substituent. acs.org The specific placement of the dimethylphenyl group at the 3-position of the piperidine ring, along with the methyl groups at the 3 and 4 positions of the phenyl ring, creates a distinct chemical entity with a unique spatial arrangement and electronic properties.

The synthesis of aryl-substituted piperidines can be achieved through various methods, including the condensation of piperidones with aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid. acs.org This approach allows for the creation of a carbon-carbon bond between the piperidine ring and the aryl group.

Significance of the Piperidine Scaffold in Chemical Research

The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery. thieme-connect.comarizona.edu Its prevalence is highlighted by the fact that it is a key structural component in over 70 commercially available drugs. arizona.edu The versatility of the piperidine ring allows for the introduction of various substituents, leading to a wide range of pharmacological activities. nih.govijnrd.org

The incorporation of a piperidine moiety into a molecule can favorably influence its physicochemical properties, such as lipophilicity and metabolic stability. pharmaceutical-business-review.com Chiral piperidine scaffolds, in particular, are instrumental in drug design for several reasons: they can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce potential cardiac toxicity. thieme-connect.com The ability to synthesize a diverse array of substituted piperidines, including those with aryl groups, provides a rich chemical space for the development of new therapeutic agents. rsc.orgajchem-a.com

The broad spectrum of biological activities exhibited by piperidine derivatives includes applications as analgesics, anti-inflammatory agents, and compounds targeting the central nervous system. arizona.edupsychonautwiki.org

Overview of this compound as a Research Focus

The specific compound this compound and its derivatives have been a subject of investigation, particularly in the context of their interaction with opioid receptors. Research has explored N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines as a class of pure opioid receptor antagonists. nih.gov This has led to the development of compounds with potential therapeutic applications. nih.gov

For instance, the related structure, alvimopan, which is an N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a peripherally selective opioid receptor antagonist. nih.gov Another significant analog, JDTic, is a potent and selective kappa-opioid receptor antagonist developed from this class of compounds. nih.gov These examples underscore the therapeutic potential that can be unlocked by modifying the core structure of 3-aryl-piperidine derivatives.

The synthesis and study of such compounds contribute to a deeper understanding of structure-activity relationships, guiding the design of new molecules with specific biological targets.

属性

IUPAC Name |

3-(3,4-dimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-5-6-12(8-11(10)2)13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGKSXYKTXZIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCNC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 3,4 Dimethylphenyl Piperidine

De Novo Synthesis Approaches to the Piperidine (B6355638) Core

The de novo synthesis of the piperidine scaffold involves constructing the six-membered nitrogen-containing ring from acyclic precursors. This ground-up approach allows for significant control over the substitution pattern of the final molecule.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this transformation. nih.gov These reactions typically involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

Common strategies include:

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or the intermolecular reaction of 1,5-dicarbonyl compounds with an amine source are classical methods for piperidine synthesis. dtic.mil

Aza-Diels-Alder Reaction: A powerful method for constructing substituted piperidines involves the [4+2] cycloaddition of an aza-diene with a dienophile. This approach offers a high degree of stereochemical control.

Ring-Closing Metathesis (RCM): Olefin metathesis, utilizing catalysts such as Grubbs' or Schrock's catalysts, can efficiently cyclize α,ω-dienes containing a nitrogen atom to form dihydropyridines, which can then be reduced to piperidines.

Intramolecular Cyclization of Amino Alcohols: The cyclization of amino alcohols, often requiring activation of the hydroxyl group, provides a direct route to the piperidine core. organic-chemistry.org A one-pot synthesis using thionyl chloride (SOCl₂) for the efficient chlorination of amino alcohols followed by cyclization has been reported as an effective method. organic-chemistry.org

[5+1] Annulation: Donohoe and colleagues reported a hydrogen-borrowing [5+1] annulation method using an iridium(III) catalyst. This process involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds, enabling the stereoselective synthesis of substituted piperidines. nih.gov

Introduction of the 3,4-Dimethylphenyl Moiety

To synthesize the target compound, the 3,4-dimethylphenyl group must be incorporated. In a de novo strategy, this can be accomplished by using a starting material that already contains this aryl moiety. For instance, in a reductive amination approach, a 1,5-dicarbonyl compound could be reacted with an amine, or a δ-amino ketone bearing the 3,4-dimethylphenyl group at the appropriate position could be cyclized.

Alternatively, an aryl Grignard or organolithium reagent, such as (3,4-dimethylphenyl)magnesium bromide, could be used to react with an appropriate electrophilic precursor during the synthetic sequence, thereby installing the desired aryl group before the final ring-closing step.

Functionalization of the Piperidine Nitrogen Atom

Once the 3-(3,4-dimethylphenyl)piperidine core is formed, the nitrogen atom is often functionalized. This is typically done to install a protecting group or to add a substituent that modulates the compound's properties. Common transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces an alkyl group onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylpiperidine.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach an aryl group to the nitrogen. organic-chemistry.orgcapes.gov.br

Protecting Group Installation: For multi-step syntheses, the nitrogen is often protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046) by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), or as a benzyl (B1604629) (Bn) group. nih.gov

Preparation of this compound from Advanced Intermediates

This synthetic strategy begins with a precursor molecule that already contains the piperidine or a related heterocyclic ring, such as pyridine (B92270). The key step is the formation of the bond between the heterocyclic ring and the 3,4-dimethylphenyl group.

Utilization of Precursor Molecules with Pre-formed Piperidine Rings

A highly efficient and common method for preparing substituted piperidines is the hydrogenation of the corresponding substituted pyridine. nih.govnih.gov For the target compound, this involves the reduction of 3-(3,4-dimethylphenyl)pyridine.

The catalytic hydrogenation of pyridines is a fundamental process, though it can present challenges such as catalyst deactivation. nih.gov Various catalyst systems, primarily based on transition metals like platinum, palladium, rhodium, and ruthenium, are employed. nih.govgoogle.com The reaction conditions, including solvent, temperature, and pressure, are optimized to achieve high yields and selectivity. For example, the hydrogenation of hydroxypyridines has been shown to proceed rapidly when conducted in a carboxylic acid anhydride (B1165640) solvent, which stabilizes the enol form as an ester prior to reduction. google.com A metal-free transfer hydrogenation of 3-carbonyl pyridines using trichlorosilane (B8805176) catalyzed by hexamethylphosphoramide (B148902) (HMPA) has also been developed, offering an alternative to transition metal catalysis. nih.gov

| Catalyst System | Substrate | Product | Conditions | Yield | Reference |

| Pd/C | 3-Substituted Pyridines | 3-Substituted Piperidines | H₂, various solvents | Good to Excellent | nih.gov |

| Rhodium on Carbon | 3-Hydroxypyridine | 3-Hydroxypiperidine | H₂, Acetic Anhydride, then hydrolysis | High | google.com |

| HMPA/HSiCl₃ | 3-Carbonyl Pyridines | 3-Carbonyl Piperidines | Metal-free, stepwise reduction | 45-96% | nih.gov |

| RuCl₃·xH₂O | Pyridine derivatives | Piperidine derivatives | H₃N-BH₃ (hydrogen source) | Very Good | organic-chemistry.org |

Strategic Coupling Reactions for Aryl-Piperidine Linkage

Modern synthetic organic chemistry offers powerful cross-coupling reactions to form the crucial aryl-piperidine bond. These methods often provide high yields and excellent functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. harvard.edu To form this compound, one could envision coupling a 3-halopiperidine (or a protected version) with 3,4-dimethylphenylboronic acid. More sophisticated approaches involve the coupling of pyridine-derived precursors. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with phenyl pyridine-1(2H)-carboxylates. acs.orgsnnu.edu.cnnih.gov This provides 3-substituted tetrahydropyridines, which are then reduced to the final enantioenriched 3-arylpiperidines. acs.orgsnnu.edu.cnnih.govorganic-chemistry.org This three-step sequence involves: i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and iii) a final reduction. acs.orgsnnu.edu.cnnih.gov

| Reaction | Coupling Partners | Catalyst/Ligand | Key Intermediate | Reference |

| Reductive Heck | Arylboronic acid + Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)Cl]₂ / Chiral Ligand | 3-Aryl-tetrahydropyridine | acs.orgorganic-chemistry.org |

| Suzuki-Miyaura | Aryl Halide + Arylboronic acid | Pd(OAc)₂ / Phosphine Ligand | Biaryl | nih.govrsc.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgcapes.gov.br While typically used to N-arylate amines, variations can be used to construct the C-C bond in some contexts. An intramolecular Buchwald-Hartwig N-arylation has been used to access spiro[indoline-2,3′-piperidines], demonstrating the reaction's utility in complex piperidine synthesis. rsc.org For the target compound, a direct intermolecular coupling between piperidine and a 3,4-dimethylphenyl halide is a plausible, albeit less common, strategy compared to C-C bond-forming reactions. More relevantly, catalysts developed for Buchwald-Hartwig amination are often effective in related C-C couplings.

| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | Arylation of secondary amines | nih.gov |

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | Arylation of secondary amines | nih.gov |

| [(CyPF-tBu)PdCl₂] | (self-ligated) | Various | Various | General amination of aryl halides | organic-chemistry.org |

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, the selection of an appropriate catalyst, and the influence of temperature and pressure on the reaction kinetics.

Catalyst Selection and Turnover Efficiency

Catalyst choice is paramount in the synthesis of piperidines, particularly in hydrogenation reactions of the corresponding pyridine precursors. Platinum oxide (PtO₂) has proven effective for the reduction of a wide range of disubstituted pyridines to their corresponding piperidines, sometimes requiring higher catalyst loadings for complete conversion. whiterose.ac.uk Rhodium-based catalysts, often in conjunction with chiral ligands, are instrumental in asymmetric syntheses. organic-chemistry.org For example, a rhodium(I) catalyst with a ferrocene (B1249389) ligand has been employed in the synthesis of piperidine derivatives. nih.gov The turnover efficiency of these catalysts is a critical factor for industrial applications, aiming for high product yield with minimal catalyst loading. Research into more active and robust catalysts is an ongoing effort to improve the economic viability of piperidine synthesis.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are key physical parameters that govern the rate and outcome of chemical reactions. The hydrogenation of pyridines to piperidines is often conducted under elevated pressure and temperature to achieve reasonable reaction rates. whiterose.ac.uk However, milder conditions are generally preferred for safety and cost-effectiveness. Studies on related piperidine syntheses have shown that low-temperature conditions can favor kinetic control, leading to specific diastereomers, while higher temperatures can promote thermodynamic control and isomerization to more stable products. nih.govresearchgate.net For example, in the cyclization to form 3,4-disubstituted piperidines, low-temperature reactions catalyzed by Lewis acids predominantly yield the cis isomer under kinetic control. nih.gov Conversely, higher temperatures can lead to the more stable trans isomer. nih.gov The interplay between temperature, pressure, and catalyst activity is crucial for optimizing the synthesis of this compound.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules like this compound often resides in a single enantiomer. nih.gov Therefore, methods to obtain enantiomerically pure forms are of significant importance.

Chiral Resolution Techniques for Isomer Separation

Chiral resolution is a common strategy to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentiate between enantiomers. nih.gov This method has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov For this compound, a similar approach involving N-alkylation with a chiral reagent has been used to create diastereomers that can be separated, followed by hydrogenolysis to yield the pure enantiomers. nih.gov

Chemical Reactivity and Derivatization of 3 3,4 Dimethylphenyl Piperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for derivatization due to its nucleophilic and basic nature.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved through various methods. One common approach involves the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.netchemicalforums.com The base, such as potassium carbonate or sodium hydride, deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction. researchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. researchgate.net Reductive amination offers an alternative route to N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acylpiperidine derivative. This is typically achieved by reacting the piperidine with an acylating agent, such as an acyl chloride or anhydride (B1165640). These reactions are generally efficient and lead to the formation of a stable amide bond.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, EtOH or DCM | N-Alkylpiperidine |

| N-Alkylation | Alkyl halide, NaH, dry DMF | N-Alkylpiperidine |

| Reductive Amination | Aldehyde or ketone, reducing agent | N-Alkylpiperidine |

Formation of Amide and Urea (B33335) Derivatives

The nucleophilic nitrogen of 3-(3,4-dimethylphenyl)piperidine can also participate in reactions to form amide and urea derivatives. The formation of amide derivatives can be achieved by coupling the piperidine with a carboxylic acid using a coupling agent. researchgate.net

Urea derivatives are synthesized by reacting the piperidine with an isocyanate or by using a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole (CDI). nih.gov The use of CDI is a safer alternative to the highly toxic phosgene gas. nih.gov The reaction typically proceeds by the activation of the amine with CDI, followed by the addition of another amine to form the unsymmetrical urea. The synthesis of urea derivatives is a significant area of research due to their presence in many biologically active compounds. diva-portal.orgresearchgate.netnih.gov

Nucleophilic Substitutions on the Piperidine Ring

Reactions Involving the 3,4-Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including the 3,4-dimethylphenyl moiety of this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govresearchgate.net The two methyl groups on the aromatic ring are activating groups, meaning they increase the electron density of the ring and make it more reactive towards electrophiles. wikipedia.org They are ortho- and para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. In the case of the 3,4-dimethylphenyl group, the available positions for substitution are at C2, C5, and C6. The substitution pattern will be influenced by the steric hindrance and the combined directing effects of the two methyl groups and the piperidinyl substituent.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ |

| Halogenation | X2, FeX3 (X = Cl, Br) | X+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-X, AlX3 | R+ |

Derivatization at Methyl Groups or Aromatic Positions

Beyond electrophilic aromatic substitution, derivatization of the 3,4-dimethylphenyl moiety can also potentially occur at the methyl groups. While specific examples for this compound were not found, benzylic positions (the carbon atoms of the methyl groups attached to the aromatic ring) are generally susceptible to radical halogenation or oxidation under specific conditions. These reactions could introduce further functionality to the molecule. Derivatization at the aromatic positions is primarily achieved through the electrophilic substitution reactions discussed in the previous section.

Utility as a Chemical Intermediate and Building Block

The this compound scaffold is a valuable structural motif in synthetic and medicinal chemistry. Its utility as a chemical intermediate stems from the combination of a conformationally restricted piperidine ring and a substituted aromatic moiety. This arrangement provides a three-dimensional framework that is desirable for creating molecules with specific spatial orientations for interaction with biological targets. The secondary amine within the piperidine ring serves as a primary site for functionalization, allowing for the straightforward introduction of a wide array of substituents through reactions such as N-alkylation, acylation, and reductive amination. This versatility makes this compound and its close derivatives key starting materials for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.

The this compound framework is a cornerstone in the synthesis of a specific class of complex heterocyclic systems: potent and selective opioid receptor antagonists. While the parent compound itself is a precursor, its more elaborated form, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a widely recognized pharmacophore in this field. nih.govwustl.edu This key intermediate serves as the foundational building block for a range of advanced drug candidates.

A prominent example of a complex heterocyclic system derived from this piperidine core is the kappa opioid receptor (KOR) antagonist, JDTic. researchgate.netnih.gov The synthesis of JDTic and its analogues demonstrates the strategic importance of the piperidine building block. The piperidine's secondary amine is leveraged for coupling with elaborate side chains, in this case, a substituted 1,2,3,4-tetrahydroisoquinolinecarboxamide moiety. nih.govnih.gov This reaction, typically an amide bond formation or a reductive amination, covalently links the piperidine core to another complex heterocyclic system, yielding the final, high-affinity ligand.

The synthesis underscores the role of the piperidine derivative as a central scaffold upon which molecular complexity is built. The dimethylphenyl group (or its hydroxylated analogue) and the specific trans stereochemistry of the methyl groups on the piperidine ring are critical for achieving the desired antagonist activity at the opioid receptors. nih.govresearchgate.net Therefore, the piperidine unit is not merely a linker but an essential component that dictates the pharmacological profile of the final molecule.

| Building Block / Intermediate | Resulting Complex Heterocycle | Pharmacological Class |

| (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine | JDTic: (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | Kappa Opioid Receptor Antagonist |

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

Secondary amines are common components in several well-known MCRs. For instance, in the Mannich reaction, a secondary amine like piperidine reacts with a non-enolizable aldehyde (such as formaldehyde) and an active methylene (B1212753) compound to form a "Mannich base." This reaction forms new carbon-carbon and carbon-nitrogen bonds in one pot. Similarly, the Ugi reaction, a four-component reaction, often utilizes an amine as one of its key inputs to generate complex α-acylamino carboxamides.

While the piperidine nucleus is a suitable reactant for such transformations, a detailed review of the scientific literature does not provide specific, documented examples of this compound being utilized as a component in major multicomponent reactions. The application of this particular substituted piperidine in MCRs to build novel molecular scaffolds remains a potential area for future synthetic exploration.

Structural Characterization and Analytical Methodologies for 3 3,4 Dimethylphenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-(3,4-Dimethylphenyl)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 3,4-dimethylphenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region of the spectrum is expected to show signals for the three protons on the dimethylphenyl ring. These would likely appear as a singlet and two doublets, or a complex multiplet, depending on the specific coupling constants. The two methyl groups on the aromatic ring would each produce a sharp singlet, typically in the range of δ 2.2-2.3 ppm.

The protons on the piperidine ring would show more complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being a methine proton adjacent to the aromatic ring, would likely appear as a multiplet. The protons on the remaining carbons of the piperidine ring (C2, C4, C5, and C6) would resonate in the aliphatic region of the spectrum, typically between δ 1.5 and 3.5 ppm. The NH proton of the piperidine ring would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.9 - 7.2 | m | - |

| NH | 1.5 - 2.5 | br s | - |

| Piperidine-H (C2, C6) | 2.8 - 3.4 | m | - |

| Piperidine-H (C3) | 2.5 - 3.0 | m | - |

| Piperidine-H (C4, C5) | 1.6 - 2.2 | m | - |

| Ar-CH₃ | 2.25 | s | - |

| Ar-CH₃ | 2.23 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals would be expected, assuming free rotation around the C-C bond connecting the two rings.

The aromatic carbons would resonate in the downfield region of the spectrum (typically δ 120-140 ppm). The two quaternary carbons of the dimethylphenyl group to which the methyl groups are attached, and the carbon attached to the piperidine ring, would have distinct chemical shifts. The carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm). The chemical shifts of the two methyl groups on the aromatic ring would be found at the upfield end of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 135 - 140 |

| Aromatic-CH | 125 - 130 |

| Piperidine-C3 | 40 - 45 |

| Piperidine-C2, C6 | 45 - 55 |

| Piperidine-C4, C5 | 20 - 30 |

| Ar-CH₃ | 19 - 21 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₃H₁₉N, 189.30 g/mol ).

The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of small neutral molecules. A common fragmentation pathway for piperidines is the alpha-cleavage, leading to the loss of a hydrogen atom or an alkyl group from the carbon adjacent to the nitrogen. Another likely fragmentation would be the loss of the dimethylphenyl group or fragments thereof.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 189 | [M]⁺ |

| 188 | [M-H]⁺ |

| 174 | [M-CH₃]⁺ |

| 105 | [C₈H₉]⁺ (dimethylphenyl fragment) |

| 84 | [C₅H₁₀N]⁺ (piperidine ring fragment) |

Note: The relative intensities of these fragments would depend on their stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for determining the purity of a sample of this compound and for confirming its identity.

In an LC-MS analysis, the compound would be separated from any impurities on a chromatographic column. The eluent would then be introduced into the mass spectrometer, which would provide the mass-to-charge ratio of the compound, confirming its molecular weight. The use of a high-resolution mass spectrometer (HRMS) would allow for the determination of the exact mass, from which the elemental composition can be derived with high confidence. This technique is particularly valuable for analyzing complex mixtures and for ensuring the quality of synthetic products.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for probing the molecular structure of this compound by examining its interaction with electromagnetic radiation. IR spectroscopy is used to identify the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.

IR Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies the types of chemical bonds in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the bond's vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the piperidine ring and the dimethylphenyl group. Key absorptions would include the N-H stretch of the secondary amine, C-H stretches from both the aliphatic piperidine ring and the aromatic system, and C=C stretching vibrations from the aromatic ring.

The table below outlines the predicted characteristic IR absorption bands for the primary functional groups within the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂, CH) | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1620 & 1475 - 1525 | Medium to Weak |

| Aliphatic CH₂ | Bend (Scissoring) | 1440 - 1480 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 800 - 880 | Strong |

This table is predictive and based on standard IR correlation charts.

UV-Vis Spectrophotometry for Chromophore Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The primary chromophore in this compound is the 3,4-dimethylphenyl group. The piperidine ring acts as an auxochrome, which can modify the absorption characteristics of the chromophore. The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene (B151609) ring, arising from π → π* electronic transitions. 182.160.97

The presence of alkyl groups and the aminoalkyl substituent on the benzene ring typically causes a small bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

| Predicted Transition | Wavelength Range (λmax, nm) | Solvent | Description |

| π → π* (E2-band) | 210 - 230 | Ethanol/Methanol | High-intensity absorption related to the benzene ring. |

| π → π* (B-band) | 260 - 280 | Ethanol/Methanol | Lower-intensity absorption, often showing vibrational fine structure. |

This table is predictive and based on the analysis of similar aromatic compounds. 182.160.97

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from impurities and for determining its concentration. High-performance liquid chromatography (HPLC) is the standard for purity assessment, while gas chromatography (GC), often coupled with mass spectrometry (MS), is ideal for analyzing volatile components.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

HPLC is a powerful technique for determining the purity of non-volatile or thermally sensitive compounds. For a basic compound like this compound, a reversed-phase HPLC method is most suitable. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The addition of an acidic modifier to the mobile phase is crucial to ensure the protonation of the piperidine nitrogen, which results in sharp, symmetrical peaks and reproducible retention times. unodc.orgnih.gov

Below are typical parameters for an HPLC method for purity assessment.

| Parameter | Description |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table represents a standard method and may require optimization.

Gas Chromatography (GC) and GC-MS in Volatile Compound Analysis

GC is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. This compound is sufficiently volatile for GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data but also mass spectra that offer definitive structural information based on the molecule's fragmentation pattern. nih.gov

A typical GC method would use a mid-polarity capillary column. The resulting mass spectrum would be expected to show a clear molecular ion peak and characteristic fragment ions resulting from alpha-cleavage of the piperidine ring and fragmentation of the dimethylphenyl group.

Table of GC-MS Parameters and Predicted Fragmentation

| Parameter | Description |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temp | 250°C |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted m/z | Corresponding Fragment Ion | Fragmentation Pathway |

| 189 | [M]⁺• | Molecular Ion |

| 188 | [M-H]⁺ | Loss of a hydrogen atom |

| 174 | [M-CH₃]⁺ | Loss of a methyl group from the aromatic ring |

| 118 | [C₈H₁₀N]⁺ | Alpha-cleavage of the piperidine ring |

| 105 | [C₈H₉]⁺ | Dimethyltropylium ion or related C₈ fragment |

This table is predictive and based on established mass spectrometry fragmentation rules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

As of this writing, a public crystal structure for this compound has not been reported. However, based on studies of similarly substituted piperidine derivatives, several structural features can be predicted. researchgate.netnih.govbakhtiniada.ru If crystallized, the piperidine ring would be expected to adopt a stable chair conformation to minimize steric strain. The 3,4-dimethylphenyl substituent would occupy either an equatorial or an axial position, with the equatorial position generally being more energetically favorable. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the secondary amine (N-H) of one molecule and the nitrogen atom of an adjacent molecule, creating chains or more complex networks within the crystal lattice.

Table of Predicted Crystallographic Parameters

| Parameter | Predicted Value/Characteristic |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) if crystallizing as a racemate |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Dimethylphenyl group likely in an equatorial position |

| Intermolecular Interactions | N-H···N hydrogen bonding expected |

This table is predictive and based on crystallographic data of analogous piperidine structures. researchgate.netnih.govbakhtiniada.ru

Computational Chemistry and Molecular Modeling of 3 3,4 Dimethylphenyl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. orientjchem.org These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, offering a deep understanding of molecular behavior at the atomic level. orientjchem.org For 3-(3,4-dimethylphenyl)piperidine, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure accuracy. orientjchem.orgresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity and electronic properties. scifiniti.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. orientjchem.org

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org For this compound, the electron-rich 3,4-dimethylphenyl ring is expected to be the primary location of the HOMO, while the LUMO would likely be distributed across the piperidine (B6355638) ring. scifiniti.com The energy gap can be correlated with the electronic transitions observed in UV-visible spectroscopy. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Note: These values are illustrative, based on typical results from DFT calculations for similar aromatic piperidine derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Indicates the energy of the highest energy electrons available to donate. |

| LUMO Energy | ~ 0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | A relatively large gap suggests high chemical stability and low reactivity. orientjchem.org |

| Ionization Potential | ~ 6.2 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity | ~ -0.5 eV | Energy released when an electron is added; related to LUMO energy. |

Atomic population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is used to calculate the partial atomic charges on each atom within the molecule. This analysis reveals the charge distribution and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites. scifiniti.com

In this compound, the nitrogen atom of the piperidine ring is expected to have a significant negative charge, making it a primary nucleophilic and hydrogen-bonding site. The carbon atoms of the phenyl ring would exhibit varying charges due to resonance effects, while the hydrogen atoms would carry partial positive charges. Understanding this charge distribution is crucial for predicting intermolecular interactions, particularly in the context of ligand-receptor binding. scifiniti.com

Conformational Analysis and Energy Minimization Studies

The piperidine ring is not planar and, similar to cyclohexane, exists in various conformations. Conformational analysis is essential to identify the most stable, low-energy three-dimensional structures of the molecule, which are the most likely to be biologically active. libretexts.org

For 3-substituted piperidines, the most stable conformation is typically a chair form. libretexts.org The substituent at the 3-position can occupy either an axial or an equatorial position. Energy minimization studies, performed using quantum chemical methods, consistently predict that the conformer with the bulky 3-(3,4-dimethylphenyl) group in the equatorial position is significantly more stable than the axial conformer. libretexts.org This preference is driven by the minimization of steric hindrance, specifically the avoidance of unfavorable 1,3-diaxial interactions that would occur if the large substituent were in the axial position. libretexts.org While the gas phase equilibrium may show a tiny population of the axial form, in solution, the equatorial conformer is overwhelmingly dominant. osti.govresearchgate.net In some highly substituted or constrained piperidine systems, non-chair (e.g., twist-boat) conformations can also exist, but for a simple 3-substituted piperidine, the chair conformers are most relevant. osti.gov

Table 2: Comparison of Equatorial and Axial Conformers of this compound

| Feature | Equatorial Conformer | Axial Conformer |

| Relative Energy | Lower (More Stable) | Higher (Less Stable) |

| Steric Strain | Minimized | Significant 1,3-diaxial strain |

| Population at Equilibrium | Predominant form (>99%) | Very low population (<1%) |

| Key Interaction | Gauche interactions with ring carbons | 1,3-diaxial interactions with axial hydrogens |

The conformational equilibrium of a piperidine ring is heavily influenced by its substituents. The primary factor is the steric bulk of the substituent. libretexts.org The 3,4-dimethylphenyl group is a large, sterically demanding substituent, which strongly locks the piperidine ring into the chair conformation where this group is equatorial.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique used to predict how a ligand (small molecule) binds to the active site of a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

For this compound and its analogs, docking studies are used to predict their binding affinity and orientation within the binding sites of various biological targets. Studies on closely related piperidine derivatives have shown that they can act as ligands for monoamine transporters and dopamine (B1211576) receptors. nih.govnih.gov Theoretical docking of this compound would involve placing the low-energy equatorial conformer into the crystal structure of a target protein and scoring the resulting poses based on predicted binding energy. chemrxiv.org

The predictions would highlight key non-covalent interactions, such as:

Hydrogen Bonds: The piperidine nitrogen is a likely hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Hydrophobic Interactions: The dimethylphenyl group would likely engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

These theoretical predictions can guide the synthesis of new analogs with improved potency and selectivity. nih.govnih.gov For example, docking might reveal unfavorable steric clashes or opportunities for additional favorable interactions, informing chemical modifications to the piperidine scaffold. nih.gov

Table 3: Potential Protein Targets and Theoretically Predicted Interactions for this compound

| Potential Protein Target | Target Class | Predicted Key Interactions | Relevant Amino Acid Residues (Examples) |

| Dopamine Transporter (DAT) nih.gov | Monoamine Transporter | Hydrophobic interactions, π-π stacking, potential H-bonds | Phe, Tyr, Asp, Ser |

| Serotonin Transporter (SERT) nih.gov | Monoamine Transporter | Hydrophobic interactions, potential H-bonds | Tyr, Ile, Phe, Gly |

| Dopamine D4 Receptor nih.gov | G-Protein Coupled Receptor | Hydrophobic pocket binding, H-bond with serine/threonine | Phe, Trp, Ser, His |

| µ-Opioid Receptor nih.govnih.gov | G-Protein Coupled Receptor | Hydrophobic interactions, cation-π interaction (if N is protonated) | Trp, His, Ile, Tyr |

Simulation of Binding to Receptor Active Sites (e.g., Dopamine Receptors, TAAR1, Opioid Receptors)

Dopamine Receptors: Research has shown that derivatives of this compound can be potent and selective ligands for dopamine receptors, particularly the D4 subtype. For instance, the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have been synthesized and evaluated for their dopaminergic properties. The (R)-enantiomer demonstrated a six-fold higher affinity for D4 receptors compared to the (S)-enantiomer. nih.gov Furthermore, the (R)-enantiomer exhibited high selectivity for D4 over D2 and D3 receptors. nih.gov Molecular modeling studies suggest that the conformation of the piperidine ring and the orientation of the 3,4-dimethylphenyl group are critical for this selective binding.

Trace Amine-Associated Receptor 1 (TAAR1): While direct simulation studies on this compound at TAAR1 are not extensively documented in the provided results, related research on piperidine-based compounds provides valuable insights. For example, molecular modeling of 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride, a TAAR1 agonist, has been used to corroborate structure-activity relationship data. nih.gov These studies highlight the importance of the piperidine core in orienting the molecule within the TAAR1 binding site to achieve agonistic activity. nih.gov

Opioid Receptors: The interaction of piperidine derivatives with opioid receptors is a significant area of research. Molecular dynamics simulations of ligands like fentanyl, which contains a piperidine moiety, at the µ-opioid receptor (MOR) reveal key interactions. nih.govscispace.com A crucial interaction is the formation of a salt bridge between the protonated amine of the piperidine ring and the highly conserved Asp147 residue in transmembrane helix 3 (TM3). scispace.commdpi.com The N-phenethyl group of fentanyl orients towards the intracellular side, while the propanamide chain points towards the extracellular side. scispace.com The piperidine ring also engages in hydrophobic interactions with residues such as Gln124, Tyr326, and Ile296. scispace.com These simulations help in understanding how modifications to the piperidine scaffold, such as the addition of methyl groups, can influence binding affinity and functional activity, distinguishing between agonists and antagonists. nih.gov

Prediction of Enzyme-Ligand Interactions (e.g., CYP450, hydrolases, kinases)

Understanding how this compound might be metabolized or interact with various enzymes is crucial for its development as a potential therapeutic agent.

Cytochrome P450 (CYP450): Computational models are widely used to predict the potential for drug-drug interactions mediated by CYP450 enzymes. mdpi.com For piperidine-containing compounds like piperine (B192125), physiologically based pharmacokinetic (PBPK) modeling can predict interactions with CYP3A4 substrates. nih.gov These models integrate in vitro data to simulate the impact of the compound on the metabolism of other drugs. nih.gov Such predictions are vital in the early stages of drug development to assess the risk of adverse interactions. nih.gov While specific prediction data for this compound is not available in the search results, the methodologies exist to evaluate its potential as a substrate or inhibitor of various CYP isoforms. mdpi.commdpi.com

Hydrolases: Information regarding the specific interaction of this compound with hydrolases is not detailed in the provided search results.

Kinases: Network pharmacological analysis and molecular docking are employed to evaluate the interaction of piperine analogs with protein kinases like AKT1. nih.gov These studies identify potential binding modes and key interactions within the kinase domain. nih.gov For instance, the development of 3D convolutional neural networks (3D-CNNs) has created a new way to generate protein fingerprints for kinases, which can be used to predict the target landscape of kinase inhibitors. nih.gov These computational approaches can be applied to this compound to explore its potential as a kinase inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. nih.gov This method is instrumental in predicting the activity of new molecules and in understanding the structural features that govern their function. nih.govrutgers.edu

Development of 2D and 3D QSAR Models for Activity Prediction

Both 2D and 3D QSAR models have been developed for various classes of piperidine derivatives to predict their biological activities.

2D QSAR: 2D QSAR models use descriptors calculated from the two-dimensional structure of a molecule to predict its activity. shd-pub.org.rs For example, a 2D QSAR study on piperidine derivatives with GPCR-6 inhibitory activity was conducted to elucidate the essential physicochemical properties for their action. researchgate.net These models can identify key molecular fragments and topological features that are important for activity. shd-pub.org.rs

3D QSAR: 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the three-dimensional structures of ligands to predict their biological activities. nih.govnih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govnih.govresearchgate.net For instance, 3D-QSAR models have been successfully applied to piperazine-based matrix metalloproteinase inhibitors and piperidine derivatives targeting various receptors. nih.govnih.gov These models often exhibit high predictive power, with good correlation coefficients (r²) and cross-validated coefficients (q²). nih.govmdpi.com

Table 1: Representative QSAR Model Statistics for Piperidine Derivatives This table is a representative example based on typical QSAR studies and does not reflect data for this compound specifically, as this was not available in the search results.

| Model Type | Target | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | Key Descriptors/Fields |

|---|---|---|---|---|---|

| 2D-QSAR | Acetylcholinesterase Inhibitors | 0.825 | > 0.5 | 0.778 | Molecular Volume, Number of Multiple Bonds shd-pub.org.rsnih.gov |

| 3D-QSAR (CoMFA) | Acetylcholinesterase Inhibitors | 0.947 | > 0.5 | 0.816 | Steric and Electrostatic Fields nih.gov |

| 3D-QSAR (CoMSIA) | Acetylcholinesterase Inhibitors | 0.854 | 0.606 | 0.647 | Steric, Electrostatic, HBA, HBD, Hydrophobic nih.gov |

| 3D-QSAR | α1A-Adrenergic Receptor | 0.9 | - | - | Biophoric and Secondary Sites researchgate.net |

Identification of Key Structural Features for Desired Interactions

QSAR studies are instrumental in identifying the critical structural features of a molecule that determine its interaction with a biological target.

For piperidine-based compounds, QSAR models have highlighted the importance of:

The Piperidine Ring: Its conformation and substitution pattern are crucial for proper orientation within the binding site. nih.govwhiterose.ac.uk

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence binding affinity and selectivity. The dimethyl substitution in this compound is a key feature.

N-Substituent on the Piperidine: The group attached to the piperidine nitrogen can dramatically affect receptor affinity and functional activity, as seen in the case of the N-propyl group in the D4 ligand. nih.gov

Stereochemistry: The stereoisomerism of the molecule can lead to significant differences in biological activity, as demonstrated by the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine. nih.gov

3D-QSAR contour maps provide a visual guide for optimizing these features. For example, blue-colored regions in a CoMFA steric map indicate where bulky groups are favored, while red regions suggest that smaller groups are preferred. researchgate.net Similarly, electrostatic maps highlight areas where positive or negative charges would enhance activity. By analyzing these maps, medicinal chemists can rationally design new analogs of this compound with improved potency and selectivity. nih.govnih.gov

Mechanistic Investigations of Biological Interactions Non Clinical / in Vitro Research

In Vitro Enzyme Interaction Studies

The in vitro evaluation of 3-(3,4-Dimethylphenyl)piperidine's effects on key enzyme systems is crucial for understanding its metabolic fate and potential as a modulator of enzymatic activity.

Cytochrome P450 enzymes are a superfamily of proteins primarily found in the liver that are essential for the metabolism of a wide array of compounds. medsafe.govt.nz

In vitro studies utilizing human liver microsomes are instrumental in identifying the specific CYP isoforms responsible for the metabolism of xenobiotics. For piperidine-containing compounds, it has been shown that multiple CYP enzymes can be involved in their biotransformation. doi.org For instance, the metabolism of some substituted phenylpiperidine analogs is known to be catalyzed by specific isoforms such as CYP2D6 and CYP3A4. doi.orgresearchgate.net The involvement of these isoforms is often concentration-dependent, with one enzyme being more active at lower substrate concentrations and another at higher concentrations. doi.org The metabolism of piperidine (B6355638) moieties can lead to various products, including mono- and multi-oxidized metabolites. frontiersin.org The specific CYP isoforms involved in the metabolism of this compound would require targeted studies with a panel of recombinant human CYP enzymes. doi.org

The rate of metabolism in liver microsomes provides a measure of a compound's intrinsic clearance. For piperidine derivatives, the metabolic stability can be significantly influenced by their chemical structure. frontiersin.org Studies with rat liver microsomes have shown that structural modifications, such as the introduction of steric hindrance around a reactive site, can alter the metabolic pathway and rate. mdpi.com For example, in some piperidine-containing molecules, methylation at certain positions has been shown to increase metabolic stability. frontiersin.org The rate of metabolism is typically determined by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and measuring the disappearance of the parent compound or the formation of metabolites over time. frontiersin.orgmdpi.com

Table 1: Hypothetical Microsomal Metabolism Data for this compound

| Species | Microsomal Protein Concentration (mg/mL) | Incubation Time (min) | Apparent Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | 0, 15, 30, 45, 60 | Data Not Available | Data Not Available |

| Rat | 0.5 | 0, 15, 30, 45, 60 | Data Not Available | Data Not Available |

| Mouse | 0.5 | 0, 15, 30, 45, 60 | Data Not Available | Data Not Available |

| Dog | 0.5 | 0, 15, 30, 45, 60 | Data Not Available | Data Not Available |

| Monkey | 0.5 | 0, 15, 30, 45, 60 | Data Not Available | Data Not Available |

Hydrolase enzymes play critical roles in various physiological processes. The interaction of piperidine-based compounds with these enzymes has been an area of active research.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Piperidine derivatives have been synthesized and evaluated as AChE inhibitors for potential therapeutic applications, such as in Alzheimer's disease. slideshare.netnih.gov The inhibitory activity of these compounds is often assessed using in vitro assays. frontiersin.orgresearchgate.net

Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of signaling lipids called epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH can lead to increased levels of EETs, which may have beneficial effects in various conditions. nih.gov Several piperidine-derived compounds have been identified as potent inhibitors of sEH. nih.govnih.govresearchgate.net

Table 2: In Vitro Hydrolase Enzyme Inhibition Profile

| Enzyme | Compound | IC50 (nM) | Source |

| Acetylcholinesterase | Piperidine Derivatives | Varies | slideshare.netnih.gov |

| Soluble Epoxide Hydrolase | Piperidine-derived ureas | Varies | nih.gov |

| Soluble Epoxide Hydrolase | Piperine-based analogs | 20-70 | researchgate.net |

Note: This table presents data for classes of piperidine compounds, as specific data for this compound was not found.

Kinases are a large family of enzymes that regulate a multitude of cellular processes, making them important drug targets.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. nih.govnih.gov Piperazine and piperidine moieties have been incorporated into molecules designed as CDK2 inhibitors. nih.gov

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. nih.govnih.gov Inhibition of aromatase is a therapeutic approach for hormone-dependent breast cancer. nih.gov Certain 3-substituted piperidine-2,6-dione derivatives have shown potent aromatase inhibitory activity. nih.gov For example, rogletimide, or 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, is a known aromatase inhibitor. ebi.ac.uk

Table 3: In Vitro Kinase Enzyme Modulation

| Enzyme Target | Compound Class | Observed Effect |

| CDK2 | Piperazine/Piperidine derivatives | Inhibition |

| Aromatase | 3-alkyl-3-(4-aminophenyl)piperidine-2,6-diones | Inhibition |

| PI3Kδ | 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | Potent Inhibition |

Note: This table summarizes findings for classes of compounds containing the piperidine scaffold.

Understanding the mechanism of enzyme inhibition (competitive, uncompetitive, or non-competitive) is crucial for drug development. This is determined through kinetic studies that analyze how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. For instance, studies on acetylcholinesterase inhibitors often characterize the type of inhibition to understand how they interact with the enzyme's active site. nih.gov Similarly, kinetic analyses are performed for other enzyme inhibitors, such as those targeting farnesyl protein transferase, to elucidate their mechanism of action. nih.gov While the specific kinetic profile for this compound is not detailed in the available results, such studies would be a standard part of its in-depth preclinical characterization.

Receptor Binding Studies (in vitro, non-functional assay)

Affinity and Selectivity Profiling against Dopamine (B1211576) Receptor Subtypes

The interaction of this compound and its derivatives with dopamine receptor subtypes has been a subject of significant interest in non-clinical in vitro research. Studies on N-substituted analogs have revealed varying affinities and selectivities for these receptors.

For instance, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have been synthesized and evaluated for their dopaminergic properties. The (R)-enantiomer demonstrated a significantly higher affinity for the dopamine D4 receptor compared to its (S)-enantiomer, with a 6-fold difference in affinity. nih.gov Furthermore, the (R)-enantiomer exhibited high selectivity for the D4 receptor over D2 and D3 receptors, with a Ki ratio exceeding 25,000. nih.gov In contrast, the (S)-enantiomer was approximately 100-fold less selective. nih.gov

The exploration of various N-substituents on the this compound scaffold has led to the identification of compounds with high affinity for the D4 receptor. One such derivative, a 4,4-difluoropiperidine (B1302736) ether-based compound, displayed an exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. This compound also showed remarkable selectivity, being over 2000-fold more selective for the D4 receptor compared to D1, D2, D3, and D5 subtypes. nih.gov

Another study focusing on a conformationally-flexible benzamide (B126) scaffold, which incorporates a piperidine moiety, identified a compound, HY-3-24, with high affinity and selectivity for the D3 receptor. frontiersin.org This compound exhibited a Ki value of 0.67 ± 0.11 nM for the D3 receptor, with approximately 129-fold selectivity over the D2 receptor and low activity at the D4 receptor (Ki > 1000 nM). frontiersin.org These findings highlight the potential for modifying the this compound core to achieve specific dopamine receptor subtype affinities.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

In vitro investigations have explored the interaction of piperidine-containing compounds with the Trace Amine-Associated Receptor 1 (TAAR1), a receptor implicated in the modulation of dopaminergic, serotonergic, and glutamatergic systems. nih.gov A study involving a series of analogs based on a 4-(2-aminoethyl)piperidine core, which is structurally related to this compound, identified several compounds with agonistic activity at TAAR1. nih.gov

Molecular modeling studies based on the crystal structure of TAAR1 have provided insights into the binding interactions of these piperidine derivatives. nih.govnih.gov These studies revealed that specific structural features are crucial for effective interaction with the receptor. For example, forced docking of certain analogs into the TAAR1 binding site in a manner similar to a known active compound resulted in clashes with key residues such as Ser107, Thr194, Phe186/195/267, and Ile104, suggesting that these interactions are energetically unfavorable and likely contribute to a loss of TAAR1 affinity. nih.gov This highlights the importance of specific structural conformations for productive binding to TAAR1.

Binding to Opioid Receptor Subtypes

The this compound scaffold has been a foundation for the development of compounds targeting opioid receptors. Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensively studied as pure opioid receptor antagonists. nih.govnih.gov

Structure-activity relationship studies have shown that the nature of the N-substituent significantly influences the binding affinity for different opioid receptor subtypes (mu, kappa, and delta). nih.govnih.gov For example, altering the size and polarity of the N-substituent led to the discovery of LY246736, a compound with high affinity for mu (Ki = 0.77 nM), delta (Ki = 4.4 nM), and to a lesser extent, kappa (Ki = 40 nM) opioid receptors. nih.gov

Further derivatization of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core has yielded compounds with high potency and selectivity for the kappa opioid receptor (KOR). researchgate.net One such derivative, JDTic, demonstrated a high affinity for the KOR with a Ki of 0.3 nM and exhibited potent and selective KOR antagonism. researchgate.net Interestingly, JDTic and its analogs, which possess the trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, are known to confer pure opioid antagonist properties. researchgate.net These compounds have proven to be valuable tools for studying the structural features of the KOR. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

Correlation of Structural Modifications with Predicted or In Vitro Activity

The biological activity of compounds based on the this compound scaffold is intricately linked to their structural features. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to this core structure influence their interactions with various biological targets.

For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent plays a critical role in determining opioid receptor binding affinity and antagonist potency. nih.gov Optimal potency was observed when the N-substituent was a phenyl, thiophene, or cyclohexyl group connected to the nitrogen via a three-atom spacer. The addition of a hydroxyl or keto group to these cyclic moieties further enhanced potency. nih.gov Stereochemistry is also a key factor, with the (3R,4R) isomers generally showing greater potency than the (3S,4S) isomers in receptor binding and functional antagonist assays. nih.gov

In the context of dopamine receptor ligands, the substitution pattern on the phenyl ring and the nature of the N-substituent on the piperidine ring are crucial for affinity and selectivity. For instance, the (R)-enantiomer of 3-(3,4-dimethylphenyl)-1-propylpiperidine displays significantly higher affinity and selectivity for the D4 receptor compared to the (S)-enantiomer. nih.gov

The following table summarizes the impact of structural modifications on the in vitro activity of various this compound derivatives and related compounds.

| Compound/Scaffold | Target Receptor(s) | Key Structural Modifications | Observed In Vitro Activity/Affinity |

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 | R-configuration at piperidine C3 | High affinity and selectivity for D4 (Ki ratio D4/D2-D3 > 25,000) |

| (S)-3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 | S-configuration at piperidine C3 | 6-fold lower D4 affinity and ~100-fold less selective than (R)-enantiomer |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | Dopamine D4 | 4,4-difluoro substitution on piperidine | Exceptional D4 binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over other dopamine subtypes |

| LY246736 (N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) | Opioid (mu, delta, kappa) | Specific N-substituent | High affinity for mu (Ki = 0.77 nM) and delta (Ki = 4.4 nM) receptors |

| JDTic (trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | Opioid (kappa) | Specific N-substituent on (3R,4R) scaffold | High affinity (Ki = 0.3 nM) and selective KOR antagonist |

Identification of Pharmacophore Models for Specific Interactions

Pharmacophore modeling, a computational approach, has been instrumental in defining the key structural features required for the interaction of this compound derivatives with their biological targets. mdpi.com These models provide a three-dimensional representation of the essential steric and electronic features necessary for biological activity.

For the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid antagonists, a clear pharmacophore has emerged. nih.govnih.gov This model includes the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, which is considered the opioid antagonist pharmacophore. ebi.ac.uk The protonated piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue (D3.32) in the opioid receptors. mdpi.commdpi.com The 4-(3-hydroxyphenyl) group often engages in hydrogen bonding interactions within the receptor binding pocket. mdpi.com The N-substituent extends into a more distal lipophilic binding site, and its size and nature are critical for modulating affinity and selectivity for the different opioid receptor subtypes. ebi.ac.uk

In the context of dopamine receptor ligands, the pharmacophore for D4 receptor antagonists based on a 4,4-difluoropiperidine scaffold highlights the importance of the piperidine ring and the phenoxymethyl (B101242) side chain in achieving high affinity and selectivity. nih.gov For TAAR1 agonists derived from a 4-(2-aminoethyl)piperidine core, molecular modeling suggests a pharmacophore where the piperidine ring and the aminoethyl side chain must adopt a specific conformation to avoid steric clashes and to form favorable interactions within the TAAR1 binding pocket. nih.gov

These pharmacophore models serve as valuable guides for the rational design of new ligands with improved potency and selectivity for their respective targets.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Chemical Probes for Receptor and Enzyme Studies

The utility of a chemical scaffold for creating research probes is fundamentally dependent on its ability to interact with a biological target with high affinity and selectivity. The N-propyl derivative of 3-(3,4-dimethylphenyl)piperidine has been identified as a potent and exceptionally selective ligand for the dopamine (B1211576) D4 receptor. nih.gov Specifically, the (R)-enantiomer of 3-(3,4-dimethylphenyl)-1-propylpiperidine exhibits a binding affinity for the D4 receptor that is six times higher than its (S)-enantiomer. nih.gov Furthermore, this (R)-enantiomer demonstrates remarkable selectivity, with a Ki ratio (a measure of selectivity) for D4 receptors over D2 and D3 receptors exceeding 25,000. nih.gov

This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes confounding data from off-target interactions. This makes the this compound core an outstanding candidate for the design of next-generation chemical probes. Future research can focus on synthesizing derivatives that incorporate various reporter tags, such as:

Fluorescent Probes: Attaching a fluorophore to the piperidine (B6355638) scaffold would enable the direct visualization of D4 receptors in cells and tissues using techniques like fluorescence microscopy and flow cytometry. This could be used to study receptor localization, trafficking, and density in different brain regions or in response to stimuli.

Radiolabeled Ligands: Introducing a radioactive isotope (e.g., ³H or ¹¹C) would create a radioligand for use in positron emission tomography (PET) imaging to map D4 receptor distribution in the living brain or for use in highly sensitive in vitro binding assays.

Biotinylated Probes: Conjugating biotin (B1667282) to the scaffold would allow for the affinity purification and isolation of D4 receptors and their associated protein complexes from cell lysates, facilitating proteomics studies to identify novel interacting partners.

The development of such probes would provide invaluable tools for dissecting the specific roles of the dopamine D4 receptor in health and disease.

Development of Advanced Synthetic Methodologies for Piperidine Scaffolds

The pronounced stereoselectivity observed in the biological activity of this compound derivatives underscores the critical need for advanced, enantioselective synthetic methods. nih.gov Accessing specific enantiomers, such as the highly potent (R)-1 enantiomer, requires precise control over the creation of the chiral centers on the piperidine ring. While classical resolution methods can be employed, modern synthetic chemistry offers more efficient and elegant solutions.

Future research in this area should focus on applying and refining state-of-the-art catalytic asymmetric reactions for the synthesis of 3-arylpiperidines. Promising methodologies include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of corresponding pyridinium (B92312) salt precursors is a powerful strategy for establishing the stereochemistry of the piperidine ring in a single, highly efficient step.

Rhodium-Catalyzed Asymmetric Reactions: Techniques like the rhodium-catalyzed asymmetric reductive Heck reaction can be used to couple arylboronic acids with pyridine-derived substrates, constructing the 3-arylpiperidine core with excellent enantioselectivity. nih.gov

Enantioselective Cyclization Reactions: The development of intramolecular cyclization cascades, potentially catalyzed by chiral catalysts, can provide rapid access to highly substituted piperidine rings from acyclic precursors.

Fine-tuning these methods for substrates like 3,4-dimethylphenylboronic acid will enable the scalable and stereocontrolled production of this compound and its derivatives, facilitating broader biological investigation and the creation of diverse chemical libraries for screening.

Further Elucidation of Biochemical Pathways using this compound Derivatives

The high selectivity of this compound derivatives for the dopamine D4 receptor makes them ideal pharmacological tools for elucidating its role in specific biochemical pathways. The D4 receptor is implicated in a variety of neurological functions, but its precise contributions have often been difficult to separate from those of the more abundant D2 and D3 dopamine receptor subtypes.

By using a highly selective D4 ligand, researchers can modulate D4 receptor activity with minimal interference at other receptors. This opens up several avenues for future investigation:

Neuropsychiatric Disorders: Derivatives can be used in preclinical models to probe the D4 receptor's involvement in the pathophysiology of conditions like schizophrenia, ADHD, and addictive behaviors.

Cognition and Memory: These compounds can serve as tools to investigate the role of D4 receptor signaling in higher-order cognitive functions, such as working memory and executive function.

Retinal Function: The presence of D4 receptors in the retina suggests a role in visual processing, which can be explored using selective antagonists or agonists derived from this scaffold. nih.gov

By selectively activating or blocking the D4 receptor with these tools, scientists can map its downstream signaling cascades and understand its influence on neural circuit function and behavior, ultimately clarifying its potential as a therapeutic target.

Exploration of Related Chemical Scaffolds and Analogues for Enhanced Research Utility